molecular formula C11H7BrFNO2S B13664035 Methyl 2-(4-Bromo-2-fluorophenyl)thiazole-4-carboxylate

Methyl 2-(4-Bromo-2-fluorophenyl)thiazole-4-carboxylate

Cat. No.: B13664035
M. Wt: 316.15 g/mol
InChI Key: ATWGMQLETSPJAW-UHFFFAOYSA-N
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Description

Methyl 2-(4-Bromo-2-fluorophenyl)thiazole-4-carboxylate is a compound belonging to the thiazole family, which is a class of heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

The synthesis of Methyl 2-(4-Bromo-2-fluorophenyl)thiazole-4-carboxylate typically involves the reaction of 4-bromo-2-fluoroaniline with thioamide in the presence of a suitable catalyst. The reaction conditions often include heating the mixture in a solvent such as ethanol or methanol. Industrial production methods may involve similar synthetic routes but optimized for large-scale production .

Chemical Reactions Analysis

Methyl 2-(4-Bromo-2-fluorophenyl)thiazole-4-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 2-(4-Bromo-2-fluorophenyl)thiazole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives.

    Biology: The compound’s derivatives are studied for their potential antibacterial and antifungal activities.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory and antitumor agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl 2-(4-Bromo-2-fluorophenyl)thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring’s electron-rich nature allows it to interact with various biological molecules, potentially inhibiting enzymes or interfering with cellular processes. The exact pathways and targets depend on the specific derivative and its application .

Comparison with Similar Compounds

Similar compounds to Methyl 2-(4-Bromo-2-fluorophenyl)thiazole-4-carboxylate include other 2,4-disubstituted thiazoles, such as:

  • Methyl 2-bromothiazole-4-carboxylate
  • 2-Bromo-4-methylthiazole
  • 4-Phenylthiazole derivatives

These compounds share the thiazole core structure but differ in their substituents, leading to variations in their biological activities and chemical properties. This compound is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and biological interactions .

Properties

Molecular Formula

C11H7BrFNO2S

Molecular Weight

316.15 g/mol

IUPAC Name

methyl 2-(4-bromo-2-fluorophenyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C11H7BrFNO2S/c1-16-11(15)9-5-17-10(14-9)7-3-2-6(12)4-8(7)13/h2-5H,1H3

InChI Key

ATWGMQLETSPJAW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CSC(=N1)C2=C(C=C(C=C2)Br)F

Origin of Product

United States

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